3-methyl-7-(3-methylbut-2-enyl)-8-piperidin-1-ylpurine-2,6-dione
Description
3-methyl-7-(3-methylbut-2-enyl)-8-piperidin-1-ylpurine-2,6-dione is a synthetic compound belonging to the xanthine class of molecules. Xanthines are known for their diverse biological activities, including their roles as stimulants and bronchodilators. This particular compound has garnered interest due to its potential pharmacological properties, especially in the context of diabetes and other metabolic disorders .
Properties
IUPAC Name |
3-methyl-7-(3-methylbut-2-enyl)-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-11(2)7-10-21-12-13(19(3)16(23)18-14(12)22)17-15(21)20-8-5-4-6-9-20/h7H,4-6,8-10H2,1-3H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCROWEOIJVGTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(3-methylbut-2-enyl)-8-piperidin-1-ylpurine-2,6-dione typically involves the reaction of 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione with 1-bromo-3-methylbut-2-ene in the presence of a base such as diisopropylethylamine (DIEA) in dimethylformamide (DMF) . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(3-methylbut-2-enyl)-8-piperidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
3-methyl-7-(3-methylbut-2-enyl)-8-piperidin-1-ylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, the compound helps in maintaining glucose homeostasis, making it a potential candidate for the treatment of type 2 diabetes. The molecular targets include the active site of DPP-IV, where the compound binds and prevents the enzyme from degrading incretins, thereby enhancing insulin secretion and reducing blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
8-bromo-3-methyl-7-(3-methylbut-2-enyl)-1H-purine-2,6(3H,7H)-dione: A brominated derivative with similar biological activities.
Ethyl [3-(3-methylbut-2-enyl)-3H-purin-6-yl]carbamate: Another purine derivative with psychostimulant and anticonvulsant activities.
Uniqueness
3-methyl-7-(3-methylbut-2-enyl)-8-piperidin-1-ylpurine-2,6-dione stands out due to its specific inhibition of DPP-IV and its potential therapeutic applications in diabetes management. Its unique structure, featuring a piperidinyl group, differentiates it from other xanthine derivatives and enhances its pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
